- Rearrangement of N-(alkylamino)azoles in acid media: a new entry to C-amino-N-substituted azoles, Journal of Organic Chemistry, 1992, 57(5), 1563-7

Cas no 97990-19-7 (2-methyl-2H-indazol-3-amine)

2-メチル-2H-インドゾール-3-アミンは、分子式C8H9N3で表される有機化合物です。インドゾール骨格にアミン基とメチル基が結合した構造を持ち、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、ヘテロ環化合物の特性を活かした高選択的反応性が特徴で、創薬分野での応用が期待されています。安定性に優れ、官能基変換の幅広い適応性を示すため、精密有機合成において有用なビルディングブロックとして利用可能です。結晶性が良好なため、精製工程の効率化にも寄与します。

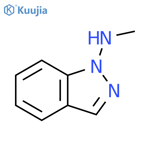

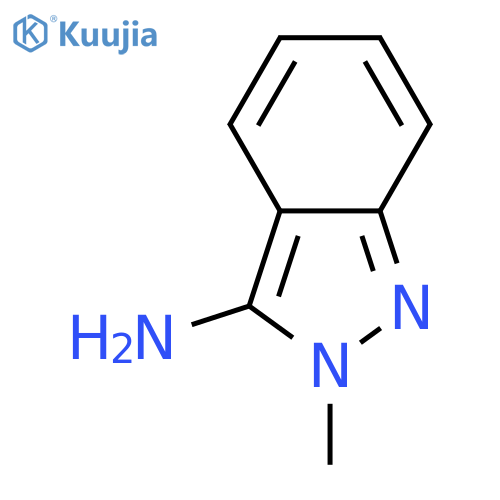

2-methyl-2H-indazol-3-amine structure

商品名:2-methyl-2H-indazol-3-amine

2-methyl-2H-indazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 2H-Indazol-3-amine, 2-methyl-

- 2-methylindazol-3-amine

- 2-Methyl-2H-indazol-3-amine (ACI)

- 3-Amino-2-methyl-2H-indazol

- 2-methyl-2H-indazol-3-amine

- 97990-19-7

- 3-Amino-2-methyl-2H-indazo

- SCHEMBL2914480

- AKOS006340065

- EN300-1276318

- CS-0161402

- 2-Methyl-2H-indazol-3-amine #

- DTXSID30343492

- BS-51542

- MFCD19205547

- TXPHCQAYEMUUOL-UHFFFAOYSA-N

- NS00010815

- D83793

- DB-377596

- 2-methyl-2h-indazol-3-ylamine

-

- インチ: 1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3

- InChIKey: TXPHCQAYEMUUOL-UHFFFAOYSA-N

- ほほえんだ: N1N(C)C(N)=C2C=1C=CC=C2

計算された属性

- せいみつぶんしりょう: 147.079647300g/mol

- どういたいしつりょう: 147.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 43.8Ų

2-methyl-2H-indazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1212285-1g |

2-Methyl-2H-indazol-3-amine |

97990-19-7 | 95% | 1g |

$1080 | 2024-07-23 | |

| Ambeed | A837868-100mg |

2-Methyl-2H-indazol-3-amine |

97990-19-7 | 97% | 100mg |

$111.0 | 2025-02-26 | |

| Ambeed | A837868-250mg |

2-Methyl-2H-indazol-3-amine |

97990-19-7 | 97% | 250mg |

$252.0 | 2025-02-26 | |

| Enamine | EN300-1276318-250mg |

2-methyl-2H-indazol-3-amine |

97990-19-7 | 250mg |

$866.0 | 2023-10-01 | ||

| Aaron | AR006B39-50mg |

2H-Indazol-3-amine, 2-methyl- |

97990-19-7 | 98% | 50mg |

$87.00 | 2025-02-11 | |

| Ambeed | A837868-1g |

2-Methyl-2H-indazol-3-amine |

97990-19-7 | 97% | 1g |

$680.0 | 2025-02-26 | |

| 1PlusChem | 1P006AUX-100mg |

2H-Indazol-3-amine, 2-methyl- |

97990-19-7 | 97% | 100mg |

$89.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBST158-500mg |

2-methyl-2H-indazol-3-amine |

97990-19-7 | 95% | 500mg |

¥3449.0 | 2024-04-15 | |

| Aaron | AR006B39-1g |

2H-Indazol-3-amine, 2-methyl- |

97990-19-7 | 97% | 1g |

$1096.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBST158-100mg |

2-methyl-2H-indazol-3-amine |

97990-19-7 | 95% | 100mg |

¥1447.0 | 2024-04-15 |

2-methyl-2H-indazol-3-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen bromide Solvents: Water

リファレンス

2-methyl-2H-indazol-3-amine Raw materials

2-methyl-2H-indazol-3-amine Preparation Products

2-methyl-2H-indazol-3-amine 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

97990-19-7 (2-methyl-2H-indazol-3-amine) 関連製品

- 60301-20-4(1-Methyl-1H-indazol-3-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97990-19-7)2-methyl-2H-indazol-3-amine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):227.0/855.0